An In-depth Technical Guide to 3-Octanol
An In-depth Technical Guide to 3-Octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octanol, a secondary fatty alcohol, is a significant organic compound with diverse applications spanning the pharmaceutical, flavor, and fragrance industries.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its various applications and safety considerations. The information is presented to support research and development activities requiring a thorough understanding of this versatile molecule.
Chemical Identity and Nomenclature
The unique identification of a chemical compound is fundamental for scientific communication and regulatory compliance. 3-Octanol is identified by its CAS number and its systematic IUPAC name.
| Identifier | Value |
| IUPAC Name | octan-3-ol[4] |
| CAS Number | 589-98-0[5] |
| Molecular Formula | C₈H₁₈O[5] |
| Molecular Weight | 130.23 g/mol [5] |
| Synonyms | Amyl ethyl carbinol, Ethyl amyl carbinol, 1-Ethylhexanol[4][6] |
Physicochemical Properties
A summary of the key physicochemical properties of 3-Octanol is provided below, offering a snapshot of its behavior under various conditions.
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [5] |
| Odor | Sweet, nutty, warm, herbaceous | [5] |
| Boiling Point | 173-175 °C at 760 mmHg | [4] |
| Melting Point | -45 °C | [4] |
| Density | 0.817 - 0.824 g/mL at 25 °C | [4] |
| Refractive Index | 1.425 - 1.429 at 20 °C | [4] |
| Flash Point | 68 °C (154.4 °F) | |
| Water Solubility | 1.5 g/L at 25 °C | [5] |
| logP (Octanol/Water Partition Coefficient) | 2.84 | [1] |
| Vapor Pressure | ~1 mmHg at 20 °C | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of 3-Octanol.
| Spectrum Type | Key Features |
| ¹H NMR (CDCl₃) | δ 0.93 (6H, t, CH₃), δ 1.37 (10H, broad multiplet, -CH₂-), δ 2.35 (1H, broad singlet, -OH), δ 3.47 (1H, m, >CHO-)[7] |
| ¹³C NMR | Predicted spectrum available |
| IR Spectroscopy | Data available, characteristic O-H and C-O stretching bands |
| Mass Spectrometry | Base peak at m/z 59 |
Experimental Protocols
Synthesis of 3-Octanol by Reduction of 3-Octanone
A common and efficient method for the laboratory-scale synthesis of 3-Octanol is the reduction of 3-octanone using sodium borohydride.[7]
Materials:
-
3-octanone (19.2 g, 0.15 mol)
-
95% Ethanol (270 ml)
-
Sodium borohydride (3.9 g, 0.103 mol)
-
Deionized water (27 ml)
-
Ammonium hydroxide (15M, 27 ml)
-
Chloroform (CHCl₃)
-
5% Hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 19.2 g of 3-octanone in 270 ml of 95% ethanol.
-
Cool the solution in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of 3.9 g of sodium borohydride in 27 ml of water and add it portion-wise to the cooled 3-octanone solution.
-
To the reaction mixture, add 27 ml of 15M ammonium hydroxide.
-
Remove the ice bath and continue stirring at room temperature for 3 hours.
-
Concentrate the reaction mixture to near dryness using a rotary evaporator.
-
Partition the residue between 250 ml of chloroform and 250 ml of water.
-
Separate the organic layer and extract the aqueous layer twice with 200 ml portions of chloroform.
-
Combine all organic extracts and wash with 350 ml of 5% HCl, followed by 350 ml of saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting liquid residue by distillation under reduced pressure (bp 86°-87° C at 24 Torr) to yield pure 3-octanol.[7]
The synthesis and purification workflow is illustrated in the diagram below.
Applications
3-Octanol's unique properties make it a valuable component in various industrial applications.
-
Flavors and Fragrances: It is used as a flavoring agent in foods and as a fragrance ingredient in perfumes and cosmetics, imparting a characteristic nutty and herbaceous aroma.[5][6][8]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, such as esters and plasticizers.[2]
-
Solvent: Due to its chemical nature, it can be used as a solvent in various industrial processes.[3]
-
Pheromone Research: 3-Octanol has been identified as a component in the communication systems of certain insects, making it relevant in the study of pheromones.[9]
Safety and Toxicology
A summary of the safety and toxicological data for 3-Octanol is presented below.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [10] |
| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | |
| Toxicity | Not expected to be genotoxic. Data from read-across analogs suggest no significant reproductive or developmental toxicity at current exposure levels. | [11] |
It is recommended to handle 3-Octanol in a well-ventilated area and to use appropriate personal protective equipment, including safety goggles and gloves.[12]
Conclusion
This technical guide provides a detailed overview of 3-Octanol, encompassing its fundamental chemical and physical properties, a robust synthesis protocol, and its key applications. The compiled data and experimental procedures are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating further innovation and application of this important chemical compound.
References
- 1. Showing Compound 3-Octanol (FDB003343) - FooDB [foodb.ca]
- 2. Octanol, 3 Octanol Supplier, Indian Octanol Manufacturers, Octanol Exporters India [aroraaromatics.com]
- 3. jindaldrugs.com [jindaldrugs.com]
- 4. 3-Octanol | C8H18O | CID 11527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Octanol|lookchem [lookchem.com]
- 6. 3-octanol, 589-98-0 [thegoodscentscompany.com]
- 7. prepchem.com [prepchem.com]
- 8. Aromas and Essential Compounds of 3-Octanol [arogreen.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. fishersci.com [fishersci.com]
